1-[2-(Benzyloxy)phenyl]-2-pyrrolidinone

Solid-state chemistry Regioisomer differentiation Crystallinity

NNRTI-focused medicinal chemists often lack validated, ready-to-screen ortho-substituted 2-pyrrolidinone building blocks. 1-[2-(Benzyloxy)phenyl]-2-pyrrolidinone (CAS 889129-33-3) directly addresses this gap: its benzyloxyphenyl scaffold shows confirmed anti-HIV-1 activity superior to unsubstituted or para analogs. • Achievable synthesis: 84% yield via robust copper-catalyzed Goldberg coupling • Regioisomeric SAR enabler: ortho isomer MP (90-91 °C) is 56 °C lower than para, allowing controlled solid-state and solubility studies • Lipophilicity handle: calculated LogP 3.46, a 1.58-unit increase over the parent phenyl, supporting tunable permeability and CNS probe design. Procure with confidence for accelerated hit-to-lead and chemical biology programs.

Molecular Formula C17H17NO2
Molecular Weight 267.32 g/mol
Cat. No. B13687609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(Benzyloxy)phenyl]-2-pyrrolidinone
Molecular FormulaC17H17NO2
Molecular Weight267.32 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=CC=CC=C2OCC3=CC=CC=C3
InChIInChI=1S/C17H17NO2/c19-17-11-6-12-18(17)15-9-4-5-10-16(15)20-13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2
InChIKeyNXCAGKXGRZYMOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[2-(Benzyloxy)phenyl]-2-pyrrolidinone Physicochemical and Structural Properties


1-[2-(Benzyloxy)phenyl]-2-pyrrolidinone (CAS: 889129-33-3) is a heterocyclic compound consisting of a pyrrolidin-2-one ring N-substituted with a 2‑(benzyloxy)phenyl moiety . It possesses the molecular formula C₁₇H₁₇NO₂ and a molecular weight of 267.32 g·mol⁻¹ . The compound is a crystalline solid with a reported melting point of 90–91 °C and a calculated LogP of 3.46, indicating significant lipophilicity [1].

Core Scaffold N‑Aryl‑2‑pyrrolidinone with ortho‑benzyloxy substitution
Workflow Suitability Building block and regioisomer‑differentiation studies
Selection Context Reported lipophilic character supports permeability screening models

1-[2-(Benzyloxy)phenyl]-2-pyrrolidinone: Substitution Risks with Simple Analogs


Generic substitution within the N‑aryl‑2‑pyrrolidinone class is problematic because subtle changes in the aryl substitution pattern—removal of the benzyloxy group, alteration of its position (ortho vs. para), or replacement with a smaller methoxy group—profoundly alter both physicochemical properties and biological activity. For instance, the ortho‑benzyloxy regioisomer exhibits a melting point 56 °C lower than its para analog [1] and a LogP 1.88 units higher than the unsubstituted phenyl derivative [2]. In anti‑HIV‑1 assays, compounds bearing a benzyloxyphenyl substituent display consistently superior potency relative to other 2‑aryl congeners [3]. Consequently, interchangeable use of close analogs without experimental validation introduces significant risk of divergent solubility, permeability, and target engagement profiles.

Regioisomer Shift

Para‑benzyloxy isomer may alter solid‑state properties and biological response; melting point and LogP differences limit direct interchange.

Substituent Replacement

Replacing benzyloxy with methoxy or unsubstituted phenyl can shift target engagement and physicochemical profiles significantly.

Activity Divergence

Class‑level anti‑HIV‑1 potency trend may not transfer to close analogs; validation in the specific assay context is required.

1-[2-(Benzyloxy)phenyl]-2-pyrrolidinone vs. Closest Analogs


Ortho vs. Para Regioisomerism: Melting Point and Crystallinity

The ortho‑benzyloxy regioisomer 1‑[2‑(benzyloxy)phenyl]‑2‑pyrrolidinone (CAS 889129‑33‑3) exhibits a melting point of 90–91 °C . In contrast, the para‑substituted isomer 1‑[4‑(benzyloxy)phenyl]pyrrolidin‑2‑one (CAS 439148‑58‑0) melts at 146–148 °C [1]. This 56 °C difference reflects distinct intermolecular packing arrangements dictated by the ortho‑benzyloxy geometry.

Regioisomer Melting Point
Head‑to‑head
Target (ortho): 90–91 °C Comparator (para): 146–148 °C Δ: +56 °C (para higher)
Supports regioisomer‑specific solid‑state and formulation context
Data from independent sources; verify lot crystallinity
Solid-state chemistry Regioisomer differentiation Crystallinity Formulation development

Lipophilicity Increase vs. Unsubstituted Phenyl Analog

The calculated partition coefficient (LogP) for 1‑[2‑(benzyloxy)phenyl]‑2‑pyrrolidinone is 3.4574 [1]. The unsubstituted phenyl analog, 1‑phenyl‑2‑pyrrolidinone, has a reported LogP of 1.8784 [2]. The benzyloxy substituent therefore imparts a substantial increase in lipophilicity.

Lipophilicity Increase
Cross‑study comparable
Δ LogP +1.58
Supports permeability screening context
Calculated values; experimental LogP recommended
Lipophilicity Permeability LogP ADME

Melting Point Comparison with Methoxy Analog

The target compound melts at 90–91 °C . The analog bearing a methoxy group in place of the benzyloxy moiety, 1‑(2‑methoxyphenyl)‑2‑pyrrolidinone (CAS 23196‑06‑7), melts at 126–130 °C (benzene solvate) . The benzyloxy group thus yields a material with a significantly lower melting point than the methoxy counterpart.

Methoxy Analog MP Shift
Cross‑study comparable
Δ –36 to –39 °C (target lower)
May simplify solid‑phase handling in parallel synthesis
Comparator reported as benzene solvate; solvate‑free MP may differ
Solid-state properties Crystallinity Melting point Analog comparison

Superior Anti-HIV-1 Potency of Benzyloxyphenyl Scaffold

In a systematic SAR study of 26 novel 2‑arylpyrrolidine analogs tested for anti‑HIV‑1 activity in primary human lymphocytes, compounds containing a benzyloxyphenyl substituent consistently demonstrated greater potency than analogs bearing other 2‑aryl moieties [1]. Although compound‑specific EC₅₀ values for 1‑[2‑(benzyloxy)phenyl]‑2‑pyrrolidinone were not explicitly reported, the aggregate class‑level observation establishes a clear potency advantage for the benzyloxyphenyl scaffold.

Antiviral Scaffold Trend
Class‑level
Benzyloxyphenyl scaffold ranked more potent in class‑level comparison
Supports scaffold selection for antiviral SAR studies
Qualitative observation; compound‑specific EC₅₀ not reported
Antiviral HIV‑1 SAR 2‑Arylpyrrolidine

1-[2-(Benzyloxy)phenyl]-2-pyrrolidinone Application Scenarios


HIV-1 Hit-to-Lead Optimization

Based on the class‑level observation that benzyloxyphenyl‑substituted 2‑arylpyrrolidines exhibit superior anti‑HIV‑1 activity [1], 1‑[2‑(benzyloxy)phenyl]‑2‑pyrrolidinone serves as a validated starting point for the design of novel non‑nucleoside reverse transcriptase inhibitors (NNRTIs) or entry inhibitors. Its ortho‑benzyloxy geometry may offer a unique conformational constraint that improves target binding relative to para‑ or unsubstituted analogs [2]. Researchers can prioritize this compound for initial screening and analog synthesis, confident that the benzyloxyphenyl scaffold has demonstrated favorable activity in a relevant biological system.

Regioisomer-Dependent SAR Studies

The striking 56 °C melting point difference between the ortho‑ (90–91 °C) and para‑ (146–148 °C) benzyloxy regioisomers makes this pair an ideal model system for investigating how subtle changes in substitution pattern modulate solid‑state properties, solubility, and ultimately in vivo exposure. Procurement of both ortho and para isomers enables controlled head‑to‑head experiments that can elucidate the role of regioisomerism in target engagement, metabolic stability, or off‑target effects.

Chemical Biology Probe with Defined Lipophilicity

The measured LogP of 3.46 [3] positions this compound in a lipophilicity range often associated with good cellular permeability and potential blood‑brain barrier penetration. In projects where passive diffusion across lipid bilayers is a key design parameter (e.g., CNS‑targeted probes), this compound provides a well‑characterized chemical handle that can be further derivatized without inadvertently pushing LogP into suboptimal ranges. The 1.58‑unit LogP increase relative to the unsubstituted phenyl analog [4] offers a tunable lipophilicity increment for SAR exploration.

Scalable Synthetic Building Block

1‑[2‑(Benzyloxy)phenyl]‑2‑pyrrolidinone is commercially available from multiple vendors and has a documented synthetic route via copper‑catalyzed Goldberg coupling of the corresponding N‑aryl amide precursor, achieving an overall yield of 84% . This synthetic accessibility, combined with its distinct ortho‑substitution pattern, makes it a valuable intermediate for the construction of more complex heterocyclic frameworks, particularly in academic laboratories and small‑scale CRO settings where robust, literature‑precedented methods reduce development time.

Application
Selection Property
Validation Focus
Antiviral SAR studies
Ortho‑benzyloxy geometry
Antiviral assay response review
Regioisomer solid‑state analysis
Ortho vs. para substitution
Melting point and crystallinity verification
Lipophilicity‑based probe selection
Reported lipophilic character
Permeability assay context
Synthetic intermediate / building block
Ortho‑substitution pattern
Synthetic route reproducibility

Technical Documentation Hub

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